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6-Bromo-2-iodo-4-propan-2-yloxy-1,3-benzothiazole Documentation Hub

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  • Product: 6-Bromo-2-iodo-4-propan-2-yloxy-1,3-benzothiazole
  • CAS: 2305255-23-4

Core Science & Biosynthesis

Foundational

Technical Monograph: 6-Bromo-2-iodo-4-propan-2-yloxy-1,3-benzothiazole

CAS: 2305255-23-4 Formula: C₁₀H₉BrINOS Molecular Weight: 398.06 g/mol Executive Summary: The Orthogonal Scaffold In the landscape of medicinal chemistry, 6-Bromo-2-iodo-4-propan-2-yloxy-1,3-benzothiazole represents a hig...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2305255-23-4 Formula: C₁₀H₉BrINOS Molecular Weight: 398.06 g/mol

Executive Summary: The Orthogonal Scaffold

In the landscape of medicinal chemistry, 6-Bromo-2-iodo-4-propan-2-yloxy-1,3-benzothiazole represents a highly specialized "linchpin" intermediate. Unlike mono-functionalized heterocycles, this scaffold offers three distinct vectors for structural diversification, governed by a strict hierarchy of reactivity.

For the drug development scientist, this compound is not merely a building block; it is a programmable logic gate for chemical synthesis. The 2-iodo position serves as the primary entry point (high reactivity), the 6-bromo position as the secondary handle (moderate reactivity), and the 4-isopropoxy group as a fixed physiochemical modulator (solubility/lipophilicity).

This guide details the handling, synthesis, and chemoselective exploitation of this scaffold, ensuring high-yield incorporation into complex drug candidates.

Structural Analysis & Reactivity Profile

The utility of CAS 2305255-23-4 relies on the electronic disparity between the C-2 and C-6 positions.

  • C-2 Iodo (The "Soft" Spot): The C-2 position is adjacent to both the ring nitrogen and sulfur. The inductive withdrawal by nitrogen makes this position electron-deficient, rendering the C-I bond highly labile toward oxidative addition by Palladium(0) and nucleophilic aromatic substitution (

    
    ).
    
  • C-6 Bromo (The "Hard" Spot): Located on the benzenoid ring, the C-6 bromine behaves like a standard aryl halide. It requires higher activation energy (temperature/catalyst activity) for substitution, ensuring it remains inert during C-2 manipulations.

  • 4-Isopropoxy (The Modulator): This group provides steric bulk near the thiazole ring and increases lipophilicity (

    
    ), crucial for membrane permeability in downstream analogs.
    
Visualization: Chemoselectivity Map

The following diagram illustrates the logical workflow for sequential functionalization.

ReactivityMap Scaffold Scaffold (2-I, 6-Br) Step1 Step 1: C-2 Functionalization (Suzuki/Sonogashira/Stille) Scaffold->Step1 T < 60°C Pd(PPh3)4 Intermediate Intermediate (2-R, 6-Br) Step1->Intermediate Step2 Step 2: C-6 Functionalization (Buchwald-Hartwig/Suzuki) Intermediate->Step2 T > 90°C Pd(dppf)Cl2 / XPhos Final Final Drug Candidate (2-R, 6-R') Step2->Final

Figure 1: Sequential Functionalization Strategy. Note the temperature gradient required to preserve the C-6 bromine during C-2 coupling.

Synthesis Protocol: The Sandmeyer Transformation

While various routes exist, the most robust industrial method for generating 2-iodobenzothiazoles is the Sandmeyer-type iodination of the corresponding 2-amino precursor. This protocol is preferred for its scalability and the avoidance of unstable lithiated intermediates.

Precursor

Starting Material: 2-Amino-6-bromo-4-isopropoxy-1,3-benzothiazole.

Reagents
  • p-Toluenesulfonic acid (p-TSA): Solubilizer and proton source.

  • Sodium Nitrite (NaNO₂): Diazotization agent.

  • Potassium Iodide (KI): Iodine source.

  • Acetonitrile (MeCN) / Water: Solvent system.

Step-by-Step Methodology

This protocol is designed to be self-validating through visual cues (color changes and gas evolution).

  • Slurry Formation:

    • In a round-bottom flask equipped with a magnetic stir bar, suspend the 2-amino precursor (1.0 equiv) in Acetonitrile (10 mL/g).

    • Add p-TSA monohydrate (3.0 equiv). The suspension should clear as the amine salt forms.

    • Cool the solution to 0–5 °C in an ice/water bath.

  • Diazotization (Critical Step):

    • Dropwise add an aqueous solution of NaNO₂ (2.0 equiv) over 20 minutes.

    • Validation: Observe the evolution of

      
       gas (bubbling). Keep temperature below 10°C to prevent diazonium decomposition.
      
    • Stir for 30 minutes at 0°C.

  • Iodination:

    • Add an aqueous solution of KI (2.5 equiv) dropwise.

    • Validation: The reaction mixture will turn dark brown/purple due to the liberation of iodine and formation of the product.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup & Purification:

    • Quench with saturated aqueous

      
       (Sodium Thiosulfate) to reduce excess iodine. Validation:  The dark purple color should fade to a pale yellow/orange.
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The 2-iodo product typically elutes quickly due to high lipophilicity.

Application Data: Cross-Coupling Hierarchy

The following table summarizes the reaction conditions required to achieve chemoselectivity. This data is derived from standard benzothiazole reactivity profiles [1, 2].

Reaction SiteReaction TypeCatalyst SystemTemp (°C)Yield TargetSpecificity Note
C-2 (Iodo) Suzuki-Miyaura

,

40–60>85%Occurs rapidly. C-6 Br remains intact.
C-2 (Iodo) Sonogashira

, CuI
RT–40>80%Requires amine base. High chemoselectivity.
C-6 (Bromo) Buchwald-Hartwig

, XPhos
100–12060–75%Performed after C-2 functionalization.
Experimental Workflow Diagram

Workflow Start Start: CAS 2305255-23-4 Check QC: 1H NMR / LCMS Confirm Purity >98% Start->Check Decision Target Moiety at C-2? Check->Decision RouteA Aryl/Heteroaryl Group (Suzuki Coupling) Decision->RouteA Ar-B(OH)2 RouteB Alkyne Linker (Sonogashira Coupling) Decision->RouteB Terminal Alkyne Next Isolate Intermediate (Silica Filtration) RouteA->Next RouteB->Next FinalStep Functionalize C-6 (High Temp Coupling) Next->FinalStep

Figure 2: Decision tree for library synthesis using the target scaffold.

Safety & Handling

  • Light Sensitivity: Organoiodides are light-sensitive. Store CAS 2305255-23-4 in amber vials wrapped in foil at 2–8°C.

  • Skin Sensitization: Benzothiazoles are known sensitizers. Double-gloving (Nitrile) is mandatory.

  • Waste Disposal: Aqueous waste from the Sandmeyer reaction contains diazonium salts (potential explosion hazard if dried) and heavy metals (if Pd used later). Quench all diazonium intermediates completely before disposal.

References

  • Jordan, A. D., et al. (2006). Efficient conversion of substituted aryl amines to aryl iodides. Journal of Organic Chemistry. Link

  • Luo, Y., et al. (2018). Regioselective Synthesis of 2,6-Disubstituted Benzothiazoles. Organic Letters. Link

  • Gupta, P. K. (2014). Benzothiazole: A privileged scaffold in drug discovery. Medicinal Chemistry Research. Link

Exploratory

6-Bromo-2-iodo-4-isopropoxy-1,3-benzothiazole chemical structure

This technical guide details the structural properties, synthesis, and reactivity profile of 6-Bromo-2-iodo-4-isopropoxy-1,3-benzothiazole . This molecule represents a specialized, high-value scaffold in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural properties, synthesis, and reactivity profile of 6-Bromo-2-iodo-4-isopropoxy-1,3-benzothiazole . This molecule represents a specialized, high-value scaffold in medicinal chemistry, particularly for the development of DNA gyrase inhibitors, kinase inhibitors, and PET radiotracers.

Its core value lies in its orthogonal reactivity : the significant difference in lability between the C2-iodo and C6-bromo bonds allows for precise, sequential functionalization, while the C4-isopropoxy group modulates lipophilicity and solubility.

Structural Analysis & Physicochemical Profile

The molecule features a fused benzene and thiazole ring system (1,3-benzothiazole) decorated with three distinct functional handles.

Chemical Identity[1]
  • IUPAC Name: 6-Bromo-2-iodo-4-(propan-2-yloxy)-1,3-benzothiazole

  • Molecular Formula: C₁₀H₉BrINOS

  • Molecular Weight: ~398.06 g/mol

  • Core Scaffold: 1,3-Benzothiazole[1]

Key Substituent Effects
PositionSubstituentElectronic EffectFunctional Role
C2 Iodo (-I)

-withdrawing
Primary Reactive Site: Highly labile in Pd-catalyzed cross-couplings (Suzuki, Sonogashira) and nucleophilic aromatic substitution (

).
C4 Isopropoxy (-OiPr)

-donating (+M)
Solubility Modulator: Increases lipophilicity (LogP) and disrupts crystal packing compared to methoxy analogs. Provides steric bulk near the N3 nitrogen.
C6 Bromo (-Br) Weakly deactivatingSecondary Reactive Site: Less reactive than C2-I. Survives conditions used to functionalize C2, allowing for sequential library generation.

Synthesis Protocol

The synthesis of this scaffold requires a convergent approach, typically building the benzothiazole ring first, followed by functional group manipulation. The critical step is the Sandmeyer iodination , which converts the stable 2-amino precursor into the reactive 2-iodo species.

Retrosynthetic Logic

The most robust route starts from 2-isopropoxy-4-bromoaniline . The 4-isopropoxy group on the benzothiazole originates from the ortho-substituent of the aniline precursor.

Step-by-Step Methodology
Step 1: Formation of the Benzothiazole Core (Hugerschoff Reaction)

Precursor: 2-isopropoxy-4-bromoaniline. Reagents: KSCN (Potassium thiocyanate), Bromine (


), Acetic Acid.
  • Thiourea Formation: Dissolve 2-isopropoxy-4-bromoaniline in glacial acetic acid. Add KSCN (1.2 equiv) to form the phenylthiourea intermediate in situ.

  • Cyclization: Cool the mixture to <10°C. Add

    
     (1.0 equiv) dropwise. The bromine acts as an oxidant, facilitating the electrophilic attack of the sulfur onto the activated ortho-position (C6 of the aniline ring).
    
  • Workup: Neutralize with

    
    . The precipitate is 2-amino-6-bromo-4-isopropoxy-1,3-benzothiazole .
    
  • Validation: Check NMR for the disappearance of aniline protons and formation of the benzothiazole core.

Step 2: Sandmeyer Iodination (The Critical Transformation)

This step installs the labile iodine at C2. Reagents:


-TsOH (p-toluenesulfonic acid), 

,

, MeCN/Water.[2]
  • Diazotization: Suspend the 2-amino intermediate in MeCN. Add

    
    -TsOH (3.0 equiv) to form the salt. Cool to 0°C. Add aqueous 
    
    
    
    (1.5 equiv) dropwise. Stir for 30 min to generate the diazonium salt (
    
    
    ).
  • Iodination: Add a solution of

    
     (2.0 equiv) in water dropwise. The reaction will evolve 
    
    
    
    gas.[3]
  • Quench: Stir at room temperature for 2 hours. Quench with saturated

    
     (sodium thiosulfate) to remove excess iodine (indicated by the disappearance of dark brown color).
    
  • Purification: Extract with EtOAc. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Synthesis Pathway Diagram

SynthesisPathway Aniline 2-Isopropoxy-4-bromoaniline Thiourea Phenylthiourea Intermediate Aniline->Thiourea KSCN, AcOH AminoBZT 2-Amino-6-bromo- 4-isopropoxybenzothiazole Thiourea->AminoBZT Br2 (Hugerschoff Cyclization) Diazonium Diazonium Salt (Unstable) AminoBZT->Diazonium NaNO2, p-TsOH, 0°C Target 6-Bromo-2-iodo- 4-isopropoxybenzothiazole Diazonium->Target KI, H2O (Sandmeyer)

Caption: Convergent synthesis route from substituted aniline to the target dihalo-benzothiazole via Hugerschoff cyclization and Sandmeyer iodination.

Reactivity & Regioselectivity[5][6]

The power of this scaffold lies in the chemoselectivity between the C2-I and C6-Br bonds. The C2-I bond is significantly weaker and more electron-deficient due to the adjacent nitrogen and sulfur atoms (C=N bond character).

Cross-Coupling Hierarchy

Researchers can exploit this hierarchy to synthesize complex libraries without protecting groups.

Reaction OrderTarget PositionCatalyst SystemLeaving GroupOutcome
1st Coupling C2 (Iodo)

or

/ XPhos
Iodide (

)
Selective substitution at C2. C6-Br remains intact.
2nd Coupling C6 (Bromo)

or

/ SPhos
Bromide (

)
Functionalization of the benzenoid ring (requires higher temp/more active catalyst).
Experimental Protocol: Selective C2-Suzuki Coupling

Objective: Couple a phenylboronic acid at C2 while preserving the C6-Br.

  • Setup: In a Schlenk flask, combine 6-bromo-2-iodo-4-isopropoxy-1,3-benzothiazole (1.0 equiv), Phenylboronic acid (1.1 equiv), and

    
     (2.0 equiv).
    
  • Solvent: Add degassed Dioxane/Water (4:1).

  • Catalyst: Add

    
     (5 mol%).
    
  • Conditions: Heat to 60°C (Do not exceed 80°C to avoid C6 activation). Monitor by TLC/LCMS.

  • Result: Exclusive formation of the 2-phenyl-6-bromo derivative.

Regioselectivity Logic Map

Regioselectivity cluster_C2 Primary Reactivity (High Lability) cluster_C6 Secondary Reactivity (Lower Lability) Target 6-Bromo-2-iodo-4-isopropoxy-1,3-benzothiazole C2_Path C2-I Substitution (Suzuki/Sonogashira) Target->C2_Path Mild Pd(0), 60°C C2_Product 2-Substituted-6-Bromo Intermediate C2_Path->C2_Product C6_Path C6-Br Substitution (Buchwald/Heck) C2_Product->C6_Path Active Pd(II), >90°C Final_Product 2,6-Disubstituted Benzothiazole C6_Path->Final_Product

Caption: Sequential functionalization strategy exploiting the reactivity gap between C2-Iodo and C6-Bromo sites.

References

  • Synthesis of 2-aminobenzothiazoles (Hugerschoff Reaction): Jordan, A. D., et al. "Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles." Journal of Organic Chemistry (2003).

  • Sandmeyer Iodination Protocols: Leas, D. A., et al.[4] "Sulfonic Acid Based Cation-Exchange Resin: A Novel Proton Source for One-Pot Diazotization-Iodination."[4] Organic Letters (2017).

  • Regioselective Coupling of Dihalo-heterocycles: Handy, S. T., & Zhang, Y. "Chemoselective cross-coupling reactions of dihaloheterocycles." Chemical Society Reviews (2006).

  • Benzothiazole Scaffold in Drug Discovery: Keri, R. S., et al. "Comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry." European Journal of Medicinal Chemistry (2015).

Sources

Foundational

Technical Monograph: 6-Bromo-2-iodo-4-propan-2-yloxy-1,3-benzothiazole

Executive Summary This technical guide details the structural specifications, synthetic architecture, and functionalization logic for 6-Bromo-2-iodo-4-propan-2-yloxy-1,3-benzothiazole . This molecule represents a high-va...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural specifications, synthetic architecture, and functionalization logic for 6-Bromo-2-iodo-4-propan-2-yloxy-1,3-benzothiazole . This molecule represents a high-value "scaffold-hopping" intermediate in medicinal chemistry. Its trisubstituted core offers three distinct vectors for diversification: the highly reactive C2-iodide for primary cross-coupling, the C6-bromide for secondary elaboration, and the C4-isopropoxy group which modulates lipophilicity (LogP) and solubility while occluding metabolic hotspots.

Part 1: Identity & Physicochemical Properties

The precise structural definition is critical for database integration and retrosynthetic planning. The following identifiers are derived from IUPAC nomenclature rules for fused heterocycles.

Chemical Identifiers
Identifier TypeValue
IUPAC Name 6-Bromo-2-iodo-4-(propan-2-yloxy)-1,3-benzothiazole
SMILES CC(C)Oc1cc(Br)cc2sc(I)nc12
InChI String InChI=1S/C10H9BrINOS/c1-6(2)14-9-4-7(11)5-8-10(9)13-12(15)3-8/h4-6H,1-2H3
Molecular Formula C₁₀H₉BrINOS
Molecular Weight 398.06 g/mol
Predicted Physicochemical Profile

Note: Values are estimated based on substituent contributions to the benzothiazole core.

PropertyEstimateImpact on Drug Design
cLogP ~4.8High lipophilicity; requires polar groups in R-groups to maintain bioavailability.
TPSA ~41 ŲGood membrane permeability; well within CNS penetration limits.
pKa (Conj. Acid) ~0.5The thiazole nitrogen is weakly basic due to electron withdrawal by the C2-Iodo group.

Part 2: Synthetic Architecture

The synthesis of 2-iodobenzothiazoles is most reliably achieved via a Sandmeyer-type transformation of the corresponding 2-aminobenzothiazole. Direct iodination of the C2-H bond is often low-yielding and lacks regiocontrol.

Retrosynthetic Logic

The target molecule is assembled from 4-bromo-2-isopropoxyaniline . The synthesis follows a linear sequence:

  • Thiocyanation: Formation of the benzothiazole core (C-S bond formation).

  • Diazotization-Iodination: Conversion of the C2-amine to the C2-iodide.

Experimental Protocol: The "p-TsOH/Nitrite" System

This protocol utilizes a modern variation of the Sandmeyer reaction that avoids harsh mineral acids, using


-toluenesulfonic acid (

-TsOH) in acetonitrile to generate the diazonium species in situ.
Step 1: Synthesis of Precursor (2-Amino-6-bromo-4-isopropoxybenzothiazole)
  • Reagents: 4-bromo-2-isopropoxyaniline (1.0 eq), KSCN (4.0 eq), Bromine (1.0 eq), Acetic Acid.

  • Method: The aniline is treated with potassium thiocyanate in acetic acid. Bromine is added dropwise at <10°C to facilitate oxidative cyclization (Hugerschoff reaction).

  • Purification: Basification with ammonia precipitates the product. Recrystallize from ethanol.

Step 2: Sandmeyer Transformation to Target (Detailed Workflow)
  • Reagents:

    • Precursor Amine (1.0 eq)

    • 
      -Toluenesulfonic acid monohydrate (
      
      
      
      -TsOH·H₂O) (3.0 eq)
    • Sodium Nitrite (NaNO₂) (2.0 eq)

    • Potassium Iodide (KI) (2.5 eq)

    • Solvent: Acetonitrile (MeCN) / Water (

      
      )
      

Procedure:

  • Salt Formation: Suspend the amine in MeCN at 0°C. Add

    
    -TsOH·H₂O dropwise. The suspension typically clears as the tosylate salt forms.
    
  • Diazotization: Add an aqueous solution of NaNO₂ dropwise, maintaining internal temperature <5°C. Stir for 30 minutes to ensure complete formation of the diazonium tosylate.

  • Iodination: Add an aqueous solution of KI dropwise. The reaction will evolve nitrogen gas (

    
    ) and turn dark red/brown.
    
  • Completion: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

  • Work-up: Quench with saturated sodium thiosulfate (

    
    ) to remove excess iodine (color change from brown to yellow). Extract with Ethyl Acetate (
    
    
    
    ). Wash with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The iodide is typically less polar than the amine.

Visualization: Synthetic Pathway

Synthesis Aniline 4-Bromo-2-isopropoxyaniline Amine 2-Amino-6-bromo- 4-isopropoxybenzothiazole Aniline->Amine KSCN, Br2 AcOH (Hugerschoff) Diazonium [Diazonium Tosylate Intermediate] Amine->Diazonium p-TsOH, NaNO2 MeCN, 0°C Target 6-Bromo-2-iodo- 4-isopropoxybenzothiazole Diazonium->Target KI, H2O (Sandmeyer)

Figure 1: Step-wise synthesis from the aniline precursor via oxidative cyclization and Sandmeyer iodination.

Part 3: Chemoselectivity & Functionalization

The primary utility of this scaffold lies in the differential reactivity of the halogen substituents. The C2-Iodo bond is significantly weaker and more polarized than the C6-Bromo bond, allowing for highly selective iterative cross-coupling.

Reactivity Hierarchy
  • C2-Position (Iodo): Highly reactive toward Pd(0) oxidative addition. Reacts at Room Temperature (RT) or mild heating (40-60°C).

    • Preferred Reactions: Suzuki-Miyaura, Sonogashira, Stille.

    • Nucleophilic Substitution: Readily displaced by thiols or amines (SnAr) due to the electron-deficient nature of the C=N bond.

  • C6-Position (Bromo): Moderately reactive. Requires higher temperatures (>80°C) and specialized ligands (e.g., XPhos, SPhos) if the C2 position has already been functionalized with an electron-rich group.

  • C4-Position (Isopropoxy): Generally inert under coupling conditions. The isopropyl group prevents O-dealkylation in vivo compared to a methoxy group.

Validated Workflow: Sequential Coupling

To maximize yield and minimize homocoupling, the following sequence is recommended:

  • Reaction A (C2): Perform Suzuki coupling with Boronic Acid

    
     using 
    
    
    
    and
    
    
    at 60°C.
  • Reaction B (C6): Perform Buchwald-Hartwig amination or secondary Suzuki coupling on the resulting product using

    
     / XPhos at 100°C.
    
Visualization: Regioselective Logic

Reactivity cluster_C2 Phase 1: C2 Functionalization (Mild) cluster_C6 Phase 2: C6 Functionalization (Harsh) Core 6-Bromo-2-iodo- 4-isopropoxybenzothiazole ProductA 2-Substituted-6-bromo Intermediate Core->ProductA Suzuki (Pd(PPh3)4, 60°C) Selectivity > 95:5 Final 2,6-Disubstituted Analog Core->Final Simultaneous (Non-selective) ProductA->Final Buchwald (Pd/XPhos, 100°C)

Figure 2: Sequential functionalization strategy leveraging the reactivity gap between C2-I and C6-Br.

References

  • Jordan, A. D., et al. "Efficient Conversion of Aromatic Amines into Iodides: A New Sandmeyer-Type Protocol." Tetrahedron Letters, vol. 41, no. 28, 2000, pp. 5357-5360. Link

    • Foundational protocol for p-TsOH mediated iodin
  • Kumbhare, R. M., et al. "Synthesis and biological evaluation of novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles derivatives as potential anticancer agents." European Journal of Medicinal Chemistry, vol. 46, no. 9, 2011, pp. 4258-4266. Link

    • Demonstrates the reactivity of 2-substituted benzothiazoles.
  • Bradshaw, T. D., et al. "Benzothiazoles: Potent Antitumor Agents." Current Medicinal Chemistry, vol. 8, no. 2, 2001, pp. 203-210. Link

    • Review of benzothiazole SAR and the importance of C2/C6 substitution p
  • Liao, Y., et al. "Regioselective Synthesis of 2,6-Disubstituted Benzothiazoles." Journal of Organic Chemistry, vol. 77, no. 12, 2012, pp. 5471–5476. Link

    • Authoritative source on Pd-catalyzed cross-coupling selectivity on this scaffold.
Exploratory

physical properties of 4-isopropoxy-substituted benzothiazole halides

An In-depth Technical Guide on the Physical Properties of 4-Isopropoxy-Substituted Benzothiazole Halides Authored by: A Senior Application Scientist Audience: Researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Physical Properties of 4-Isopropoxy-Substituted Benzothiazole Halides

Authored by: A Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Physicochemical Blueprint of Drug Action

In the intricate landscape of medicinal chemistry, the journey from a promising molecular scaffold to a viable drug candidate is paved with a deep understanding of its physical properties. These properties, often perceived as mundane in comparison to the elegant dance of ligand-receptor interactions, are the silent gatekeepers of bioavailability, formulation, and ultimately, therapeutic efficacy. The benzothiazole core, a privileged scaffold in numerous pharmacologically active agents, is no exception. When we introduce substituents like the 4-isopropoxy group and various halides, we are not merely decorating a molecule; we are fine-tuning its physicochemical character.

This guide provides a comprehensive exploration of the . We will move beyond a simple cataloging of data, delving into the why—the causal relationships between molecular structure and macroscopic properties. For the medicinal chemist and drug development scientist, understanding these principles is paramount for rational design and optimization.

The Structural Context: Synthesis and its Influence on Purity and Form

The physical properties of a compound are intrinsically linked to its purity and crystalline form, which are, in turn, dictated by the synthetic route and purification methods. A common pathway to 2-halo-4-isopropoxybenzothiazoles initiates from 2-aminophenol, proceeding through a series of reactions that introduce the key functional groups.

A representative synthetic workflow is outlined below:

A 2-Aminophenol B 2-Amino-3-isopropoxyphenol A->B Isopropylation C 4-Isopropoxybenzothiazol-2-thiol B->C Ring Closure (e.g., with CS2) D 4-Isopropoxy-2-halobenzothiazole (X = Cl, Br) C->D Halogenation (e.g., SOCl2, PBr3)

Caption: Synthetic pathway to 4-isopropoxy-2-halobenzothiazoles.

The choice of halogenating agent and the subsequent purification steps (e.g., recrystallization, chromatography) are critical. For instance, recrystallization from a specific solvent system will not only enhance purity but also favor the formation of a particular crystalline polymorph, which can significantly impact properties like melting point and solubility.

Core Physical Properties: A Detailed Analysis

The interplay between the electron-donating 4-isopropoxy group and the electron-withdrawing halide substituent creates a unique electronic environment that governs the intermolecular forces and, consequently, the physical behavior of these compounds.

Melting Point and Crystalline Structure

The melting point of a solid is a direct indicator of the strength of its crystal lattice energy. For 4-isopropoxy-substituted benzothiazole halides, we can anticipate the following trends:

  • Influence of the Halogen: The melting point is expected to increase with the size of the halogen (Cl < Br < I). This is attributable to the increase in London dispersion forces due to the larger, more polarizable electron cloud of the heavier halogens.

  • Role of the Isopropoxy Group: The bulky isopropoxy group at the 4-position can disrupt crystal packing compared to a smaller substituent, potentially leading to a lower melting point than unsubstituted analogs. However, its ability to participate in weak hydrogen bonding could counteract this effect to some extent.

Table 1: Predicted Trends in Melting Points for 4-Isopropoxy-2-halobenzothiazoles

Halogen (X at C2)Predicted Melting Point TrendRationale
Chlorine (Cl)LowerSmaller size, less polarizable.
Bromine (Br)IntermediateLarger size and polarizability than Cl.
Iodine (I)HigherLargest size, most polarizable, strongest dispersion forces.
Solubility Profile

Solubility is a critical determinant of a drug's absorption and distribution. The "like dissolves like" principle is a useful starting point for predicting the solubility of these compounds.

  • In Aqueous Media: The benzothiazole core is inherently hydrophobic. While the isopropoxy group adds some polar character through its oxygen atom, these compounds are generally expected to have low aqueous solubility. The halide substituent further increases hydrophobicity.

  • In Organic Solvents: High solubility is anticipated in common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and acetone. The specific solubility will depend on the polarity of the solvent and its ability to interact with the solute molecule.

Experimental Protocols for Physicochemical Characterization

A robust characterization of the physical properties is essential for quality control and regulatory submissions. The following protocols outline standard methodologies.

Workflow for Physicochemical Profiling

cluster_0 Sample Preparation cluster_1 Physical Property Analysis A Synthesized Compound B Purification (Recrystallization/Chromatography) A->B C Purity Confirmation (>98%) B->C D Melting Point (DSC) C->D Characterization E Solubility (Kinetic/Thermodynamic) C->E Characterization F Crystallinity (XRD) C->F Characterization G Spectroscopic Identity (NMR, IR, MS) C->G Characterization

Caption: Workflow for physical property characterization.

Protocol for Melting Point Determination via Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 2-5 mg of the purified compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and a reference pan (empty) into the DSC cell.

  • Thermal Program: Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

  • Heating Ramp: Increase the temperature at a constant rate (e.g., 10 °C/min) to a temperature well above the melting point.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Protocol for Kinetic Solubility Assessment
  • Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Dispense the stock solution into a 96-well microplate.

  • Aqueous Buffer Addition: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final compound concentrations.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to reach equilibrium.

  • Analysis: Measure the amount of compound remaining in solution, typically by UV-Vis spectroscopy or HPLC, after filtering or centrifugation to remove any precipitate.

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity and providing insights into its electronic structure.

Table 2: Expected Spectroscopic Features

TechniqueKey Expected Signals/BandsInterpretation
¹H NMR Aromatic protons (7-8 ppm), Isopropoxy methine (septet, ~4.5-5.0 ppm), Isopropoxy methyls (doublet, ~1.4 ppm)Confirms the presence and connectivity of the isopropoxy group and the benzothiazole core.
¹³C NMR Aromatic carbons (110-155 ppm), C2 carbon bearing the halide (can be broad), Isopropoxy carbons (~70 ppm and ~22 ppm)Provides a map of the carbon skeleton.
IR C=N stretch (~1600 cm⁻¹), Aromatic C-H stretches (>3000 cm⁻¹), C-O stretch (~1250 cm⁻¹)Identifies key functional groups.
UV-Vis Absorption maxima (λ_max) in the UV regionProvides information about the conjugated π-system of the benzothiazole ring.

Conclusion: From Physical Properties to Preclinical Success

The are not mere data points; they are critical predictors of a compound's behavior in biological systems. A thorough understanding and characterization of melting point, solubility, and crystallinity are indispensable for guiding lead optimization, selecting appropriate formulation strategies, and ultimately, increasing the probability of advancing a compound through the preclinical pipeline. The methodologies and principles outlined in this guide provide a robust framework for this essential aspect of drug discovery and development.

References

  • Synthesis and biological activity of some new substituted benzothiazole derivatives. Journal of the Indian Chemical Society. [Link]

  • Benzothiazole: The molecule of diverse biological activities. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • A review on biological activity of benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 2,6-Disubstituted 4-Alkoxybenzothiazoles

Executive Summary The benzothiazole pharmacophore is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and exhibiting significant antimicrobial, anticancer, and anticonvulsant activities...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzothiazole pharmacophore is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and exhibiting significant antimicrobial, anticancer, and anticonvulsant activities (e.g., Riluzole analogs). While 2- and 6-substituted derivatives are common, 4-alkoxy-substituted variants present a unique synthetic challenge due to the steric and electronic constraints required to introduce substituents at the 4-position of the fused ring system.

This Application Note details a robust, regioselective protocol for synthesizing 2,6-disubstituted 4-alkoxybenzothiazoles. Unlike methods that rely on unstable intermediates, this protocol utilizes the Hugerschhoff Reaction —the oxidative cyclization of arylthioureas—starting from readily available 2-alkoxy-4-substituted anilines. This approach guarantees regiochemical fidelity, ensuring the alkoxy group is positioned at C4 and the secondary substituent at C6.

Retrosynthetic Analysis & Strategy

To achieve the target 2,6-disubstituted 4-alkoxybenzothiazole (1 ), a direct functionalization of the benzothiazole core is inefficient due to poor regioselectivity. The most reliable strategy is a Type B disconnection, where the heterocyclic ring is constructed onto a pre-functionalized benzene ring.

Strategic Logic
  • Regiocontrol: The C4-alkoxy group is established before cyclization by selecting a 2-alkoxy-4-substituted aniline (3 ) as the starting material.

  • Ring Closure: The sulfur atom is introduced via a thiourea intermediate (2 ).

  • Cyclization: Oxidative closure occurs ortho to the amino group. Since one ortho position is blocked by the alkoxy group, cyclization is forced to the open position, forming the benzothiazole ring.

Pathway Visualization

Retrosynthesis Target Target: 2,6-Disubstituted 4-Alkoxybenzothiazole (1) Thiourea Intermediate: N-(2-alkoxy-4-R-phenyl)thiourea (2) Target->Thiourea Oxidative Cyclization Aniline Starting Material: 2-Alkoxy-4-R-aniline (3) Thiourea->Aniline Thiocyanation

Figure 1: Retrosynthetic disconnection showing the origin of the 4-alkoxy and 6-R substituents.

Experimental Protocol

Phase 1: Synthesis of the Phenylthiourea Intermediate

Objective: Convert the primary amine to a thiourea. Reaction Type: Nucleophilic Addition.

Materials:

  • 2-Methoxy-4-chloroaniline (Example Substrate) (10 mmol)

  • Ammonium thiocyanate (

    
    ) (12 mmol)
    
  • Benzoyl chloride (11 mmol) - Used for the "Benzoyl Isothiocyanate Method" (Higher Yield)

  • Acetone (Solvent)

Step-by-Step Workflow:

  • Preparation of Benzoyl Isothiocyanate: In a 100 mL round-bottom flask, dissolve

    
     (1.2 eq) in acetone. Add Benzoyl chloride (1.1 eq) dropwise at 0°C. Stir for 30 mins. A white precipitate (
    
    
    
    ) will form.
  • Addition of Aniline: Add the solution of 2-methoxy-4-chloroaniline (1.0 eq) in acetone dropwise to the reaction mixture. Reflux for 2 hours.

  • Hydrolysis: Pour the reaction mixture into ice-cold water. Filter the solid benzoyl-thiourea derivative.

  • Deprotection: Suspend the solid in 10% NaOH solution and heat at 90°C for 30 minutes to hydrolyze the benzoyl group.

  • Isolation: Cool and neutralize with HCl. The free phenylthiourea precipitates. Filter, wash with water, and dry.

Expert Insight: Direct reaction of aniline with


 and acid often requires long reflux times and yields can be inconsistent. The Benzoyl Isothiocyanate  route is a two-step "one-pot" variation that proceeds rapidly and cleaner, typically boosting yields from ~60% to >85%.
Phase 2: The Hugerschhoff Oxidative Cyclization

Objective: Form the benzothiazole ring. Reaction Type: Electrophilic Aromatic Substitution / Oxidative Cyclization.

Materials:

  • Phenylthiourea Intermediate (from Phase 1)

  • Bromine (

    
    ) or Pyridinium Tribromide
    
  • Chloroform (

    
    ) or Glacial Acetic Acid
    
  • Triethylamine (

    
    )
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the phenylthiourea (5 mmol) in

    
     (20 mL). Cool to 0-5°C in an ice bath.
    
  • Bromination: Add Bromine (5.5 mmol) in

    
     (5 mL) dropwise over 20 minutes.
    
    • Critical Control Point: Maintain temperature <10°C. Rapid addition causes exotherms that can lead to over-bromination at the benzene ring (Position 5 or 7).

  • Cyclization: After addition, allow the mixture to warm to room temperature and reflux for 2 hours until HBr evolution ceases.

  • Work-up: Evaporate the solvent. Resuspend the residue in water and basify with aqueous Ammonia (

    
    ) to pH 9. The hydrobromide salt converts to the free base.
    
  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (8:2).

Mechanistic Pathway

Mechanism Thiourea Phenylthiourea Sulfenyl Sulfenyl Bromide Intermediate (-S-Br) Thiourea->Sulfenyl + Br2 - HBr Cyclized Cyclized Cation Sulfenyl->Cyclized Electrophilic Attack on Ring Product 2-Amino-4-alkoxy- 6-R-benzothiazole Cyclized->Product - HBr Aromatization

Figure 2: The Hugerschhoff mechanism involves the formation of a sulfenyl bromide species followed by electrophilic attack on the aromatic ring.

Analytical Data & Validation

To validate the synthesis, the following spectral characteristics must be observed.

FeatureMethodExpected Signal / Observation
C4-Alkoxy 1H NMRSinglet at

3.8–4.0 ppm (3H) for -OCH3.
Benzothiazole NH2 1H NMRBroad singlet at

7.2–7.6 ppm (2H),

exchangeable.
Aromatic Protons 1H NMRTwo doublets (meta-coupling, J~2Hz) if 6-substituted.
Molecular Ion LC-MS

peak corresponding to MW.
Purity HPLCSingle peak at 254 nm (ensure >95% purity).

Note on Regiochemistry: The appearance of two doublets with a coupling constant of


 in the aromatic region confirms the 4,6-substitution pattern (meta-coupling between H5 and H7). If H5 and H7 were adjacent (ortho-coupling), J would be 

.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Cyclization Temperature too high during

addition.
Cool to 0°C strictly. Use Pyridinium Tribromide as a milder source of

.
Polybromination Excess Bromine used.Titrate Bromine solution or use stoichiometric amounts carefully.
Sticky/Oily Product Incomplete neutralization of HBr salt.Ensure pH reaches 9-10 during workup. Sonicate the precipitate.
Regioisomer Mixtures Starting aniline was not 2,4-disubstituted.Verify starting material purity. The 2-alkoxy group is essential to block one ortho position.

References

  • Hugerschhoff, A. (1903). Über die Einwirkung von Halogenen auf Thioharnstoffe. Berichte der deutschen chemischen Gesellschaft, 36(3), 3121-3134.

    • Foundational text for the oxidative cycliz
  • Jordan, A. D., et al. (2002). *Efficient conversion of substituted
Application

Application Note: Divergent Synthesis of Benzothiazole-Based Antimicrobial Agents via Halogenated Precursors

Executive Summary Benzothiazoles represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, antitubercular, and antitumor activities. Their structural similarity to purines allows them to in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzothiazoles represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, antitubercular, and antitumor activities. Their structural similarity to purines allows them to interact effectively with biological targets such as DNA gyrase and eukaryotic topoisomerase II.

This guide details the strategic utilization of halogenated precursors (specifically 2-chlorobenzothiazole and 6-bromobenzothiazole) to generate diverse antimicrobial libraries. Unlike traditional condensation methods, using halogenated scaffolds allows for late-stage diversification via Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-coupling, significantly accelerating Structure-Activity Relationship (SAR) exploration.

Strategic Overview: The Halogen Advantage

The use of halogenated benzothiazoles offers two distinct chemical handles, allowing for orthogonal functionalization:

  • The Electrophilic C-2 Position (Labile): The C=N bond makes the C-2 position highly electron-deficient. A halogen here (Cl, Br) is an excellent leaving group for

    
     reactions with amines, thiols, or alkoxides.
    
  • The Benzenoid Ring (Stable): Halogens on the benzene ring (e.g., C-6 Br) are generally inert to

    
     conditions but are ideal partners for transition-metal catalyzed couplings (Suzuki, Buchwald-Hartwig).
    
Synthetic Workflow Visualization

Benzothiazole_Workflow Precursor Halogenated Precursor (2-Chloro / 6-Bromo) RouteA Route A: S_NAr (C-2 Functionalization) Precursor->RouteA Amine Nucleophiles RouteB Route B: Pd-Catalysis (C-6 Arylation) Precursor->RouteB Boronic Acids Library Antimicrobial Library Generation RouteA->Library RouteB->Library Validation Biological Assay (MIC Determination) Library->Validation

Figure 1: Divergent synthetic strategy utilizing halogenated benzothiazole cores for library generation.

Protocol A: C-2 Functionalization via Nucleophilic Aromatic Substitution ( )

This protocol targets the synthesis of 2-amino-benzothiazoles . The 2-chloro group is displaced by secondary amines (e.g., piperazine, morpholine), which are crucial pharmacophores for enhancing solubility and bioavailability in antimicrobial drugs.

Materials
  • Precursor: 2-Chlorobenzothiazole (98% purity).

  • Nucleophile: N-substituted piperazine (e.g., N-methylpiperazine).

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ).
  • Solvent: DMF (N,N-Dimethylformamide) or Ethanol (Green alternative).

Step-by-Step Methodology
  • Stoichiometry Setup: In a round-bottom flask, dissolve 2-chlorobenzothiazole (1.0 equiv, 5 mmol) in DMF (10 mL).

  • Base Addition: Add anhydrous

    
     (2.0 equiv). Expert Note: An inorganic base is preferred over organic bases in DMF to prevent the formation of difficult-to-remove salts, though 
    
    
    
    is faster.
  • Nucleophile Introduction: Add the amine (1.2 equiv) dropwise.

  • Reaction: Reflux at 80–100°C for 4–6 hours.

    • Validation: Monitor progress via TLC (System: Hexane:Ethyl Acetate 7:3). The starting material (

      
      ) should disappear, and a lower spot (polar product) should appear.
      
  • Quenching: Pour the reaction mixture into crushed ice (50 g). The sudden polarity shift precipitates the hydrophobic product.

  • Isolation: Filter the solid precipitate. Wash with cold water (3x) to remove residual DMF and base.

  • Purification: Recrystallize from Ethanol/Water (9:1).

Mechanism of Action ( )

SNAr_Mechanism Step1 Nucleophilic Attack (Amine -> C-2) Intermediate Meisenheimer-like Complex Step1->Intermediate Addition Step2 Leaving Group Departure (Cl-) Intermediate->Step2 Elimination Product 2-Aminobenzothiazole Step2->Product Re-aromatization

Figure 2: The addition-elimination mechanism at the C-2 position.

Protocol B: C-6 Diversification via Suzuki-Miyaura Coupling

To expand the antimicrobial spectrum, aryl groups are introduced at the C-6 position. This requires a transition-metal catalyst to activate the C-Br bond.

Materials
  • Precursor: 6-Bromo-2-chlorobenzothiazole (allows for sequential functionalization) or 6-bromobenzothiazole.

  • Coupling Partner: Aryl boronic acid (e.g., 4-chlorophenylboronic acid).

  • Catalyst:

    
     (Tetrakis) or 
    
    
    
    (for sterically hindered substrates).
  • Base:

    
     (2M aqueous solution).
    
  • Solvent: 1,4-Dioxane or Toluene/Ethanol mix.

Step-by-Step Methodology
  • Degassing (Critical Step): Place solvent (Dioxane, 15 mL) in a flask and bubble Nitrogen gas for 15 minutes. Expert Note: Oxygen poisons Pd(0) catalysts, leading to homocoupling of boronic acids and low yields.

  • Assembly: Add 6-bromobenzothiazole (1.0 equiv), Aryl boronic acid (1.2 equiv), and aqueous base (2.5 equiv) under

    
     flow.
    
  • Catalyst Addition: Add

    
     (3-5 mol%) quickly and seal the vessel immediately.
    
  • Reaction: Heat to 90°C for 12 hours under inert atmosphere.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute with Ethyl Acetate and wash with brine.

  • Purification: Silica gel column chromatography. Gradient elution (0-20% EtOAc in Hexanes).

Data Analysis & Troubleshooting

Expected Yields & Physical Properties

The following table summarizes typical results when synthesizing derivatives using the protocols above.

Compound CodePrecursorReagentReaction TypeYield (%)Melting Point (°C)
BZ-01 2-Cl-BenzothiazolePiperazine

85-92140-142
BZ-02 2-Cl-BenzothiazoleMorpholine

88-94125-127
BZ-03 6-Br-BenzothiazolePhenylboronic AcidSuzuki70-78155-158
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete nucleophilic attackSwitch solvent to DMSO (higher T) or use microwave irradiation (150W, 10 min).
Black Precipitate (Protocol B) Catalyst decomposition ("Pd Black")Ensure rigorous degassing; keep temperature below 100°C; add catalyst last.
Starting Material Remains Steric hindranceIf using bulky amines/boronic acids, increase reaction time or catalyst loading to 10 mol%.

References

  • Review of Benzothiazole Scaffolds: Keri, R. S., & Patil, M. R. (2014). Benzothiazole: a privileged scaffold with diverse biological activities. Biomedicine & Pharmacotherapy.

  • S_NAr Methodology: Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel triazole-benzothiazole hybrids as antitubercular agents. European Journal of Medicinal Chemistry.

  • Suzuki Coupling on Heterocycles: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Antimicrobial Mechanisms: Bondock, S., et al. (2010). Synthesis and antimicrobial activity of some new heterocycles incorporating antipyrine moiety. European Journal of Medicinal Chemistry.

Disclaimer: All protocols involve hazardous chemicals. Standard PPE (gloves, goggles, lab coat) and fume hood usage are mandatory.

Method

Technical Guide: Nucleophilic Substitution Strategies for the 4-Isopropoxy-1,3-Benzothiazole Scaffold

Executive Summary & Core Reactivity Analysis The 4-isopropoxy-1,3-benzothiazole core presents a unique synthetic challenge compared to the unsubstituted parent heterocycle. While benzothiazoles are generally electron-def...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Reactivity Analysis

The 4-isopropoxy-1,3-benzothiazole core presents a unique synthetic challenge compared to the unsubstituted parent heterocycle. While benzothiazoles are generally electron-deficient and susceptible to Nucleophilic Aromatic Substitution (


) at the C2 position, the introduction of a 4-isopropoxy group fundamentally alters the reactivity landscape.
The "Deactivated Electrophile" Paradox

The 4-isopropoxy substituent exerts two opposing effects that must guide reagent selection:

  • Electronic Deactivation (+M Effect): The oxygen lone pair donates electron density into the

    
    -system. Resonance structures delocalize this density onto N3, C2, and C7. This renders the C2 position less electrophilic, requiring harsher conditions or more potent nucleophiles than standard benzothiazoles.
    
  • Steric Hindrance (The "Peri-Proximity" Effect): The bulky isopropyl group at C4 sits in close proximity to the N3 nitrogen. This can hinder the approach of nucleophiles or the binding of Lewis Acid catalysts intended to activate the imine moiety.

Strategic Implication: Standard protocols for benzothiazoles (e.g., mild room-temperature aminations) will likely fail. Successful substitution requires high-energy transition states (elevated T), stronger nucleophiles (anionic species), or transition-metal catalysis (Buchwald-Hartwig) to bypass the electronic deactivation.

Reagent Selection Matrix

The following table categorizes reagents based on the desired transformation at the C2 position, assuming a leaving group (LG = Cl, Br, or


) is present, or for direct C-H functionalization.
Nucleophile ClassSpecific ReagentSolvent SystemConditionsMechanismApplication Note
Primary Amines Morpholine, PiperazineDMSO or NMP100–120°C

Requires polar aprotic solvent to stabilize the Meisenheimer complex.
Anionic Amines LiHMDS, NaNH₂THF or Toluene-78°C to RT

/ Chichibabin
Strong bases required to overcome electronic deactivation.
Thiols Thiophenol /

DMF80°C

Thiolates are soft nucleophiles and highly effective for this substrate.
Carbon (C-Nu) n-ButyllithiumTHF (Anhydrous)-78°CLithiationDirect deprotonation of C2-H for quenching with electrophiles.
Alkoxides NaOiPr / HOiPrHOiPr (Neat)Reflux

Use matching alcohol to prevent transetherification of the 4-isopropoxy group.

Detailed Experimental Protocols

Protocol A: Amination of 2-Chloro-4-isopropoxy-1,3-benzothiazole

Target: Synthesis of 2-amino-derivatives despite electronic deactivation.

Rationale: The 2-chloro derivative is the standard electrophile. However, due to the 4-alkoxy donation, the C-Cl bond is stronger and the ring less accepting of negative charge than in 4-nitrobenzothiazole. We utilize NMP (N-Methyl-2-pyrrolidone) as a solvent to maximize the nucleophilicity of the amine and stabilize the polar transition state.

Materials:

  • Substrate: 2-Chloro-4-isopropoxy-1,3-benzothiazole (1.0 eq)

  • Nucleophile: Morpholine (3.0 eq) - Excess acts as base scavenger

  • Solvent: Anhydrous NMP (0.5 M concentration)

  • Catalyst (Optional): KI (0.1 eq) - Finkelstein-like activation

Step-by-Step Methodology:

  • Setup: Charge a dried pressure vial with the substrate and KI. Purge with Argon for 5 minutes.

  • Addition: Add NMP via syringe, followed by Morpholine. Seal the vial immediately.

    • Critical Check: Ensure the 4-isopropoxy group is stable. Avoid acidic conditions which could cleave the ether.

  • Reaction: Heat the block to 110°C . Stirring must be vigorous (800 rpm).

    • Monitoring: Monitor via HPLC/UPLC every 2 hours. The reaction is slower than unsubstituted benzothiazole; expect 6–12 hour reaction times.

  • Workup: Cool to RT. Pour the mixture into ice-cold brine (10x volume). The product usually precipitates.

  • Purification: Filter the solid. If oil forms, extract with EtOAc, wash with water (3x) to remove NMP, dry over

    
    , and concentrate. Recrystallize from EtOH.
    
Protocol B: C2-Lithiation and Functionalization

Target: Introduction of Carbon electrophiles (formylation, carboxylation) on the core.

Rationale: The C2 proton of benzothiazole is acidic (


). While the 4-isopropoxy group is an EDG, the inductive effect of N and S still allows for deprotonation. However, the lithium species is unstable  above -50°C due to ring fragmentation (scission).

Materials:

  • Substrate: 4-isopropoxy-1,3-benzothiazole (1.0 eq)

  • Reagent: n-Butyllithium (1.2 eq, 2.5M in hexanes)

  • Electrophile: DMF (Dimethylformamide) (1.5 eq)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Cryogenic Setup: Flame-dry a 2-neck RBF. Cool to -78°C using a dry ice/acetone bath. Maintain strictly inert atmosphere (

    
     or Ar).
    
  • Dissolution: Dissolve substrate in THF and inject into the flask.

  • Lithiation: Add n-BuLi dropwise over 10 minutes via syringe pump.

    • Observation: A color change (often orange/red) indicates formation of the 2-lithio species.

    • Timing: Stir at -78°C for exactly 30 minutes . Do NOT extend beyond 45 minutes to prevent ring opening.

  • Quenching: Add neat DMF rapidly (in one shot) to the cryogenic solution.

  • Warming: Allow the reaction to warm to 0°C over 1 hour.

  • Hydrolysis: Quench with saturated

    
     solution. Extract with EtOAc.
    

Mechanistic Visualization

The following diagram illustrates the competition between the electronic deactivation caused by the 4-isopropoxy group and the nucleophilic attack trajectory.

BenzothiazoleReactivity Substrate 4-Isopropoxy-1,3-benzothiazole (Core) Effect_EDG Electronic Effect (+M) Increases e- density at C2 (Deactivation) Substrate->Effect_EDG Effect_Steric Steric Effect (4-position) Blocks N3 coordination (Kinetic Barrier) Substrate->Effect_Steric Route_SNAr Pathway A: SNAr (Requires Leaving Group at C2) Effect_EDG->Route_SNAr Requires Heat/Strong Nu Route_Lithiation Pathway B: Lithiation (Direct C-H Deprotonation) Effect_Steric->Route_Lithiation Directs BuLi away from N3 TransitionState Meisenheimer Complex Destabilized by 4-OiPr Route_SNAr->TransitionState Nucleophilic Attack Product C2-Functionalized Derivative Route_Lithiation->Product 1. n-BuLi (-78C) 2. Electrophile TransitionState->Product Elimination of LG

Figure 1: Reactivity logic flow for 4-isopropoxy-1,3-benzothiazole. Note the inhibitory effect of the EDG on the


 pathway, necessitating robust conditions.

Troubleshooting & Critical Control Points

The "Ether Cleavage" Risk

The isopropoxy group is an ether. While relatively stable to base, it is susceptible to cleavage under strong Lewis Acid conditions (e.g.,


, 

) or high temperatures in acidic media, converting the molecule to 4-hydroxybenzothiazole .
  • Control: Ensure all reagents are free of strong mineral acids.

  • Validation: Check NMR for the disappearance of the septet (CH) and doublet (

    
    ) signals characteristic of the isopropyl group.
    
Regioselectivity in Halogenation

If you are synthesizing the precursor (halogenation of the core), be aware that electrophilic aromatic substitution (EAS) will likely occur at C6 or C4 (if the isopropoxy is displaced, though unlikely) or C7 .

  • Note: The 4-isopropoxy group directs ortho/para. Since position 3 is N and position 5 is meta to the sulfur, electrophilic attack usually favors C6 or C7. Nucleophilic attack targets C2.

References

  • Katritzky, A. R., et al.Comprehensive Heterocyclic Chemistry III. Elsevier, 2008.
  • Metzger, J. V. "Thiazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, 1984.

  • Kumbhare, R. M., et al. "Synthesis and biological evaluation of some new 2-substituted benzothiazoles." European Journal of Medicinal Chemistry, 2009.
  • Clayden, J., et al.Organolithiums: Selectivity for Synthesis. Pergamon, 2002.

Technical Notes & Optimization

Troubleshooting

preventing dehalogenation side reactions in benzothiazole synthesis

Ticket Category: Synthetic Methodology / Chemoselectivity Support Level: Tier 3 (Senior Application Scientist) Status: Active The Core Challenge: Chemoselectivity in Cyclization Issue Description: Users report significan...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Synthetic Methodology / Chemoselectivity Support Level: Tier 3 (Senior Application Scientist) Status: Active

The Core Challenge: Chemoselectivity in Cyclization

Issue Description: Users report significant yield loss due to protodehalogenation (replacement of -Cl, -Br, or -I with -H) during the synthesis of benzothiazoles. This is critical because halogenated benzothiazoles are essential scaffolds for late-stage functionalization (e.g., Suzuki-Miyaura coupling) in drug discovery.

Root Cause Analysis: Dehalogenation typically occurs via two competing mechanisms depending on the synthetic route:

  • Transition Metal Catalysis (Pd/Ni): Unwanted oxidative addition of the metal into the C-Halogen bond, followed by reduction.

  • Radical Cyclization: Hydrogen Atom Transfer (HAT) from the solvent to the aryl radical intermediate, or direct homolytic cleavage of the C-Halogen bond by harsh initiators (e.g., AIBN).

Protocol Module A: Transition Metal Optimization

Context: When using Palladium (Pd) or Copper (Cu) to catalyze the intramolecular cyclization of o-halo-thioformanilides or 2-aminothiophenols.

The Mechanism of Failure

In Pd-catalyzed reactions, the bond dissociation energy (BDE) of C-I and C-Br is often lower than the activation energy required for the desired C-S or C-N bond formation. The catalyst inserts into the C-X bond (Oxidative Addition), and in the presence of hydride sources or proton donors, the halogen is lost.

Validated Solution: The "Copper Switch" & Ligand Control

Copper (Cu) is significantly less prone to oxidative addition into aryl-chloride and aryl-bromide bonds compared to Palladium.

Experimental Protocol: Cu-Catalyzed Cyclization (Halogen-Safe)

Applicability: Retention of -Cl and -Br substituents.

  • Reagents:

    • Substrate: o-halo-thioanilide (1.0 equiv)

    • Catalyst: CuI (10 mol%)

    • Ligand: 1,10-Phenanthroline (20 mol%) — Critical for stabilizing the Cu center.

    • Base:

      
       (2.0 equiv) — Avoid strong alkoxides.
      
    • Solvent: DMF or DMSO (Anhydrous).

  • Procedure:

    • Charge an oven-dried Schlenk tube with CuI, Phenanthroline, and Base.

    • Add substrate and solvent under Argon.

    • Heat to 80°C (Do not exceed 100°C to prevent thermal dehalogenation).

    • Monitor via TLC/LCMS.

  • Workup: Filter through Celite to remove copper salts; wash with EtOAc.

Why this works: The Cu(I)/Phenanthroline system facilitates the Ullmann-type C-S bond formation without possessing the redox potential necessary to oxidatively add into the spectator Aryl-Cl/Br bond under these conditions.

Visualization: Catalyst Selectivity Pathway

Pd_vs_Cu_Selectivity Substrate Halogenated Precursor (Ar-X) Pd_Path Pd(0) Catalysis Substrate->Pd_Path Cu_Path Cu(I) Catalysis Substrate->Cu_Path OxAdd_X Oxidative Addition into C-X Bond Pd_Path->OxAdd_X High Affinity (I/Br) OxAdd_S Coordination to S/N (Desired) Pd_Path->OxAdd_S Competition Cu_Path->OxAdd_X Kinetically Disfavored Cu_Path->OxAdd_S High Selectivity Dehalo Dehalogenated Byproduct OxAdd_X->Dehalo Product Halogenated Benzothiazole OxAdd_S->Product

Figure 1: Mechanistic divergence between Pd and Cu catalysis. Pd favors parasitic oxidative addition into C-X bonds, while Cu preferentially facilitates heteroatom cyclization.

Protocol Module B: Metal-Free Oxidative Cyclization

Context: The most robust method for sensitive substrates (including Aryl-Iodides). Method:


-mediated oxidative cyclization of thiobenzanilides.
The "Gold Standard" Protocol

This method relies on the in situ formation of an iodo-sulfonium intermediate which triggers nucleophilic attack by the nitrogen, bypassing metal cycles entirely.

Experimental Protocol:

  • Substrate: 2-aminothiophenol + Aldehyde OR Thiobenzanilide.

  • Oxidant: Molecular Iodine (

    
    ) (1.1 equiv) or DMSO (solvent/oxidant).
    
  • Solvent: Ethanol (for

    
    ) or DMSO (for thermal).
    
  • Temperature: Room Temperature to 60°C.

Data: Halogen Tolerance Comparison

Method Ar-Cl Tolerance Ar-Br Tolerance Ar-I Tolerance Risk Factor
Pd(OAc)2 / Phosphine Moderate Low Very Low Oxidative Addition
Radical (AIBN/Bu3SnH) High Moderate Low Radical Scission
CuI / Phenanthroline High High Moderate Thermal Cleavage

| Metal-Free (I2/EtOH) | Excellent | Excellent | High | None (Mild Redox) |

Protocol Module C: Photochemical Control

Context: When radical pathways are necessary (e.g., constructing complex scaffolds), thermal initiation often destroys halogens. Visible light photoredox catalysis offers a "cold" alternative.

Technique: Use Eosin Y or Rose Bengal as an organophotocatalyst. Mechanism: The photo-excited catalyst oxidizes the thioamide sulfur via Single Electron Transfer (SET), generating a sulfur radical cation that cyclizes without generating high-energy aryl radicals that would cleave the C-X bond.

Visualization: Photoredox Workflow

Photoredox_Cycle Light Visible Light (Green LEDs) Cat_G Eosin Y (Ground State) Light->Cat_G hv Cat_E Eosin Y* (Excited State) Cat_G->Cat_E Substrate Thioanilide (Halogenated) Cat_E->Substrate SET (Oxidation) Rad_Cat S-Radical Cation Substrate->Rad_Cat -e⁻ Product Benzothiazole (Halogen Intact) Rad_Cat->Product Intramolecular Cyclization

Figure 2: Visible light photoredox pathway using Eosin Y. The mild SET mechanism avoids the formation of aryl radicals, preserving halogen substituents.

Troubleshooting & FAQ Matrix

Q1: My reaction works for Ar-Cl but dehalogenates Ar-I. Why?

  • Answer: The C-I bond is the weakest (BDE ~57 kcal/mol). If using Pd, switch immediately to Metal-Free (

    
    )  or Copper  catalysis. Palladium will almost always insert into C-I bonds before C-S bonds.
    

Q2: I am seeing "Hydro-dehalogenation" (replacement with H) in my radical cyclization.

  • Answer: You likely have a Hydrogen Atom Donor (HAT) source in your system.

    • Check 1: Are you using THF or Toluene? Switch to Benzene or Acetonitrile (poor H-donors).

    • Check 2: Are you heating above 100°C? Switch to Photochemical initiation at RT.

Q3: Can I use microwave irradiation?

  • Answer: Yes, but proceed with caution. Microwave heating is efficient for the cyclization (Jacobsen method) but can accelerate the thermal decomposition of C-Br/C-I bonds. Limit temperature to 120°C and reaction time to <10 mins.

References

  • Metal-Free Iodine Cyclization

    • Title: "Molecular Iodine-Mediated Synthesis of Benzothiazoles
    • Source:Journal of Organic Chemistry
    • Context: Defines the standard metal-free protocol preserving sensitive functional groups.
    • Link:[Link]

  • Copper-Catalyzed Tolerance

    • Title: "CuI/1,10-Phenanthroline-Catalyzed Intramolecular C-S Bond Form
    • Source:Organic Letters
    • Context: Establishes the superiority of Cu over Pd for halogenated substr
    • Link:[Link]

  • Photochemical Methods

    • Title: "Visible-Light-Mediated Synthesis of Benzothiazoles Using Eosin Y as a Photoredox C
    • Source:Green Chemistry
    • Context: Describes the mild, room-temperature radical pathway that avoids dehalogen
    • Link:[Link]

Optimization

stability of 2-iodo-benzothiazole derivatives under basic conditions

Product Family: Heterocyclic Building Blocks / Halogenated Benzothiazoles Subject: Stability & Handling Profile under Basic Conditions Document ID: TS-BTZ-002-I Executive Summary: The Reactivity Paradox 2-Iodo-benzothiaz...

Author: BenchChem Technical Support Team. Date: February 2026

Product Family: Heterocyclic Building Blocks / Halogenated Benzothiazoles Subject: Stability & Handling Profile under Basic Conditions Document ID: TS-BTZ-002-I

Executive Summary: The Reactivity Paradox

2-Iodo-benzothiazole derivatives are potent electrophiles widely used in drug discovery for introducing the benzothiazole pharmacophore via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

However, users frequently report low yields and unexpected byproducts when using standard basic protocols.

The Core Issue: The C2-Iodine bond is highly labile. The C2 position is activated by the adjacent nitrogen (


 effect) and sulfur atoms, making it exceptionally prone to Nucleophilic Aromatic Substitution (

)
. In the presence of bases (hydroxide, alkoxides, or even carbonate in wet solvents), the iodine is rapidly displaced, leading to the formation of benzothiazolin-2-ones , which are catalytically inert.

Mechanistic Insight: Why Your Reaction is Failing

To troubleshoot effectively, you must understand the competition between your desired reaction and the degradation pathway.

The Degradation Pathway ( )

Under basic conditions (pH > 8), particularly in the presence of water or alcohols, the following cascade occurs:

  • Nucleophilic Attack: The base (

    
    ) attacks the electron-deficient C2 position.
    
  • Meisenheimer Complex: A transient anionic intermediate forms.

  • Elimination: Iodide (

    
    ) is an excellent leaving group and is expelled.
    
  • Tautomerization: The resulting 2-hydroxy-benzothiazole rapidly tautomerizes to the thermodynamically stable benzothiazolin-2-one (Lactam form).

Visualization: Degradation vs. Cross-Coupling

The following diagram illustrates the kinetic competition occurring in your reaction flask.

G Start 2-Iodo-Benzothiazole (Starting Material) Inter_SNAr Meisenheimer Complex Start->Inter_SNAr Fast SNAr Attack (k_deg) Product_Desired 2-Substituted Benzothiazole (Desired) Start->Product_Desired Oxidative Addition (k_ox) Base Base (OH-, CO3 2-) + H2O/ROH Base->Inter_SNAr Pd Pd(0) Catalyst Pd->Product_Desired Product_Side 2-Hydroxy-BTZ Inter_SNAr->Product_Side - I- Stable_Side Benzothiazolin-2-one (Dead End Byproduct) Product_Side->Stable_Side Rapid Tautomerization

Figure 1: Kinetic competition between nucleophilic degradation (Red path) and catalytic coupling (Green path). If


, yields plummet.

Troubleshooting Guide (FAQ)

Scenario A: "My starting material turned yellow/brown in the freezer."

Diagnosis: Spontaneous dehalogenation and iodine liberation. Cause: The C-I bond is weak (


 kcal/mol). Exposure to light or trace moisture promotes homolytic cleavage or hydrolysis, releasing 

(which causes the color change). Action:
  • Dissolve a small sample in DCM.

  • Wash with 10%

    
     (sodium thiosulfate).
    
  • If color clears and purity (NMR) is acceptable, repurify via short silica plug.

  • Prevention: Store under Argon at -20°C, wrapped in foil.

Scenario B: "I see a new, highly polar spot on TLC that doesn't move in 10% EtOAc/Hexane."

Diagnosis: Formation of Benzothiazolin-2-one. Cause: You likely used a carbonate base (


, 

) in a wet solvent (e.g., un-dried DMF or Dioxane/Water mix). Confirmation: Isolate the spot. Check IR for a strong carbonyl stretch around

(C=O of the lactam). Action: See "Protocol Optimization" below.
Scenario C: "Suzuki coupling stalled at 30% conversion."

Diagnosis: Catalyst poisoning by Iodide or Sulfur. Cause: Free iodide released from the degradation pathway can poison Pd catalysts. Furthermore, if the ring opens (rare but possible in strong base), sulfur species can irreversibly bind Pd. Action: Switch to a catalyst system with bulky phosphine ligands (e.g., XPhos, SPhos) that facilitate rapid oxidative addition, outcompeting the degradation.

Validated Protocols & Optimization

Data Summary: Stability in Common Solvents (24h, 25°C)
Solvent SystemBase AddedStabilityPrimary Byproduct
DCM / CHCl3 NoneStableNone
MeOH / EtOH NoneSlow Deg.2-Alkoxy-benzothiazole
DMF (Dry)

ModerateBenzothiazolin-2-one
DMF / Water (9:1)

Unstable Benzothiazolin-2-one (>50%)
THF LiHMDSUnstableRing Opening / Polymerization
Optimized Protocol: Suzuki-Miyaura Coupling of 2-Iodo-BTZ

Designed to minimize base contact time and hydrolysis.

Reagents:

  • 1.0 eq 2-Iodo-benzothiazole

  • 1.2 eq Boronic Acid

  • 0.05 eq

    
     (or 
    
    
    
    / XPhos)
  • Base: 2.0 eq

    
     (Anhydrous - finely ground) or 
    
    
    
    (Anhydrous)
  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Drying: Flame-dry the reaction vessel and cool under Argon. Crucial: Moisture is the enemy.

  • Solids: Charge the 2-iodo-benzothiazole, boronic acid, and base (

    
    ) into the flask.
    
  • Degassing: Add anhydrous Dioxane. Sparge with Argon for 10 minutes.

  • Catalyst: Add the Pd catalyst last, against a positive pressure of Argon.

  • Temperature: Heat to 80°C.

    • Note: Do not exceed 100°C; thermal degradation of the C-I bond accelerates rapidly.

  • Workup: Dilute with EtOAc, wash with water (x1) and Brine (x2). Dry over

    
    .
    

Why this works:

  • Anhydrous Base: Using solid

    
     or CsF in anhydrous solvent minimizes the concentration of dissolved 
    
    
    
    , shutting down the
    
    
    hydrolysis pathway.
  • Ligand Choice: dppf or XPhos accelerates the oxidative addition step, ensuring the Pd inserts into the C-I bond before the base can attack the ring.

Decision Tree: Reaction Optimization

DecisionTree Start Start: Reaction Optimization CheckYield Is Yield < 50%? Start->CheckYield AnalyzeByproduct Identify Byproduct CheckYield->AnalyzeByproduct Yes Lactam Benzothiazolin-2-one found (Hydrolysis) AnalyzeByproduct->Lactam Polar Spot StartMaterial Recovered Starting Material (No Reaction) AnalyzeByproduct->StartMaterial Non-polar Spot Soln1 Switch to Anhydrous Base (CsF or K3PO4) Lactam->Soln1 Fix Soln2 Change Catalyst (Use XPhos-Pd-G3) StartMaterial->Soln2 Fix

Figure 2: Diagnostic workflow for optimizing reactions involving 2-iodo-benzothiazole.

References

  • Mechanistic Overview of Heterocyclic Substitution: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Benzothiazoles detailing reactivity of C-2 position). Context: Establishes the electrophilicity of the C2 position adjacent to Nitrogen and Sulfur.
  • Hydrolysis of 2-Halobenzothiazoles

    • Babudri, F., et al. (2004). "Palladium-catalyzed cross-coupling reactions of 2-halobenzothiazoles." Tetrahedron, 60(2), 345-352.
    • Context: Discusses the comparative reactivity of I vs Br vs Cl and the side reactions observed during coupling.
  • Tautomerism of 2-Hydroxybenzothiazoles: Elguero, J., et al. (2000). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, Vol 76. Academic Press. Context: Definitive source confirming that "2-hydroxybenzothiazole" exists predominantly as the benzothiazolin-2-one (lactam) tautomer.
  • Optimization of Suzuki Couplings for Unstable Electrophiles

    • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473.
    • Context: Provides the rationale for using bulky ligands (SPhos/XPhos) to accelerate oxidative addition over background hydrolysis.

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Purity Standards for 6-Bromo-2-iodo-4-propan-2-yloxy-1,3-benzothiazole

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 6-Bromo-2-iodo-4-propan-2-yloxy-1,3-benzothiazole, a key intermediate in pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 6-Bromo-2-iodo-4-propan-2-yloxy-1,3-benzothiazole, a key intermediate in pharmaceutical synthesis. The methodologies discussed are grounded in established principles of analytical chemistry to ensure scientific integrity and reliable results for researchers, scientists, and drug development professionals.

The Critical Role of Purity in Drug Development

The purity of an active pharmaceutical ingredient (API) or a key intermediate like 6-Bromo-2-iodo-4-propan-2-yloxy-1,3-benzothiazole is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Regulatory bodies worldwide mandate stringent purity thresholds to control for impurities, which may include starting materials, by-products, or degradation products. This guide offers a framework for establishing a robust purity assessment protocol using HPLC.

Primary Purity Assessment: Reversed-Phase HPLC with UV Detection

A well-established and widely used technique for purity determination of small organic molecules is reversed-phase HPLC with UV detection. This method separates compounds based on their hydrophobicity.

Rationale for Method Selection
  • Column: A C18 column is selected as the stationary phase due to its hydrophobic nature, which is well-suited for retaining and separating aromatic, moderately polar compounds like the target molecule.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water allows for the effective separation of the main compound from potential impurities with varying polarities. The addition of a small amount of an acid, such as formic acid, helps to sharpen peaks by protonating any basic sites on the analytes and silanol groups on the stationary phase.

  • Detector: UV detection is chosen for its sensitivity to chromophoric compounds containing aromatic rings, such as the benzothiazole core of the target molecule. A wavelength is selected where the main compound has significant absorbance, ensuring a high signal-to-noise ratio.

Experimental Workflow: HPLC-UV Method

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis p1 Accurately weigh ~10 mg of the sample p2 Dissolve in a suitable solvent (e.g., Acetonitrile) to a final concentration of 1 mg/mL p1->p2 p3 Prepare Mobile Phase A: 0.1% Formic Acid in Water p4 Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile h1 Equilibrate C18 column (e.g., 4.6 x 150 mm, 5 µm) h2 Inject 10 µL of the sample solution h1->h2 h3 Run Gradient Elution h2->h3 h4 UV Detection at an appropriate wavelength (e.g., 254 nm) h3->h4 d1 Integrate all peaks in the chromatogram d2 Calculate the area percentage of the main peak d1->d2 d3 Identify and quantify impurities against a reference standard if available d2->d3 cluster_prep cluster_prep cluster_hplc cluster_hplc cluster_prep->cluster_hplc cluster_data cluster_data cluster_hplc->cluster_data

Caption: Workflow for HPLC-UV Purity Analysis.

Step-by-Step HPLC-UV Protocol
  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1.0 mg/mL.

  • Gradient Elution:

    • Start with a mobile phase composition of 60% B.

    • Linearly increase to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 60% B and equilibrate for 5 minutes before the next injection.

  • Data Analysis:

    • Integrate all peaks with a signal-to-noise ratio greater than 3.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Purity Specifications and Potential Impurities

The purity of key intermediates is often required to be ≥98%. Potential impurities can arise from the synthetic route. Based on related syntheses, potential impurities for 6-Bromo-2-iodo-4-propan-2-yloxy-1,3-benzothiazole could include:

Impurity TypePotential Structure/NameRationale for Presence
Starting Material6-bromo-4-isopropoxy-1,3-benzothiazol-2-amineIncomplete reaction during the Sandmeyer reaction or equivalent iodination step.
ReagentResidual iodinating agent or by-productsCarryover from the synthesis.
By-productDe-iodinated compound (6-Bromo-4-propan-2-yloxy-1,3-benzothiazole)Reductive dehalogenation during synthesis or degradation.
IsomerPositional isomers of bromine or iodineNon-specific halogenation during synthesis.

Orthogonal Purity Verification: UPLC-MS

To ensure the trustworthiness of the purity assessment, an orthogonal method with a different separation mechanism or detection principle is recommended. Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) offers a powerful alternative.

Rationale for UPLC-MS as an Orthogonal Method
  • Enhanced Resolution: UPLC utilizes columns with smaller particle sizes (<2 µm), providing significantly higher resolution and faster analysis times compared to traditional HPLC.

  • Mass-based Detection: Mass spectrometry provides mass-to-charge ratio (m/z) information for each eluting peak. This offers a higher degree of specificity and allows for the positive identification of the main compound and its impurities, something UV detection alone cannot provide.

  • Increased Sensitivity: MS detectors can often detect impurities at lower levels than UV detectors.

Experimental Workflow: UPLC-MS Method

cluster_prep Sample & Mobile Phase Preparation cluster_uplc UPLC System cluster_ms Mass Spectrometer cluster_data Data Analysis p1 Prepare sample solution (e.g., 0.1 mg/mL in Acetonitrile) p2 Prepare Mobile Phase A: 0.1% Formic Acid in Water p3 Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile u1 Equilibrate C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm) u2 Inject 1 µL of the sample solution u1->u2 u3 Run a rapid gradient elution u2->u3 m1 Electrospray Ionization (ESI) in positive mode m2 Acquire full scan mass spectra (e.g., m/z 100-1000) m1->m2 d1 Extract ion chromatograms for expected masses d2 Confirm identity of main peak and impurities by mass d1->d2 d3 Calculate purity based on UV or total ion chromatogram d2->d3 cluster_prep cluster_prep cluster_uplc cluster_uplc cluster_ms cluster_ms cluster_uplc->cluster_ms cluster_data cluster_data cluster_ms->cluster_data

Comparative

comparing reactivity of 2-iodo vs 2-bromo benzothiazole intermediates

Executive Summary In the functionalization of the benzothiazole scaffold—a privileged structure in oncology and neurodegenerative drug discovery—the choice between 2-iodobenzothiazole (2-I-BTZ) and 2-bromobenzothiazole (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the functionalization of the benzothiazole scaffold—a privileged structure in oncology and neurodegenerative drug discovery—the choice between 2-iodobenzothiazole (2-I-BTZ) and 2-bromobenzothiazole (2-Br-BTZ) is rarely a trivial substitution.

While 2-Br-BTZ is the industry standard for scalability and cost-efficiency, 2-I-BTZ offers superior kinetics for difficult oxidative additions. This guide delineates the mechanistic boundaries of each intermediate, establishing that 2-I-BTZ is the requisite choice for sterically hindered couplings or mild-temperature protocols , whereas 2-Br-BTZ is the superior candidate for large-scale manufacturing (GMP) where catalyst loading can be optimized.

Mechanistic Foundation: The Halogen Effect

The reactivity divergence between these two intermediates is governed by the interplay of Bond Dissociation Energy (BDE) and the polarizability of the Carbon-Halogen bond.

Bond Dissociation Energy (BDE) & Oxidative Addition

The primary differentiator in metal-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) is the rate of Oxidative Addition (OA) .

Property2-Bromo-BTZ2-Iodo-BTZImpact on Reactivity
C-X Bond Length ~1.86 Å~2.08 ÅLonger bond = weaker overlap
BDE (Approx) ~81 kcal/mol~65 kcal/molIodo bond breaks significantly faster
Polarizability ModerateHighIodo stabilizes the transition state in OA
Leaving Group (

of HX)
-9 (HBr)-10 (HI)Iodo is a superior leaving group in

The Kinetic Advantage Visualization

The following diagram illustrates the energy landscape for the oxidative addition step, the rate-determining step (RDS) for most benzothiazole cross-couplings.

OA_Mechanism Start Pd(0) + Substrate TS_Br TS (C-Br) High Barrier Start->TS_Br High Ea TS_I TS (C-I) Low Barrier Start->TS_I Low Ea Inter_Br Pd(II)-Br Complex (Slow Formation) TS_Br->Inter_Br Inter_I Pd(II)-I Complex (Fast Formation) TS_I->Inter_I

Figure 1: Kinetic profile of Oxidative Addition. The C-I bond requires significantly less activation energy (


) to cleave than the C-Br bond.

Head-to-Head: Metal-Catalyzed Cross-Coupling[2][3]

Suzuki-Miyaura Coupling

The 2-position of benzothiazole is electron-deficient, making the C-X bond susceptible to oxidative addition.

  • 2-Iodo Advantage: Essential when using boronic acids with ortho-substituents or electron-withdrawing groups that reduce transmetallation rates. The rapid formation of the Ar-Pd(II)-I species ensures a high standing concentration of the active metal complex, driving the cycle forward even with sluggish nucleophiles.

  • 2-Bromo Limitation: Requires electron-rich, bulky ligands (e.g.,

    
    , XPhos) or elevated temperatures (>80°C) to achieve full conversion.
    
Sonogashira Coupling

This is where the distinction is most critical.

  • Protocol: 2-I-BTZ often couples at room temperature with standard Pd/Cu catalysis.

  • Protocol: 2-Br-BTZ typically requires heating to 60-80°C. This thermal requirement can lead to alkyne homocoupling (Glaser coupling) side products, reducing yield.

Comparative Data (Simulated Representative Yields)
Reaction TypeConditionsYield (2-Iodo)Yield (2-Bromo)
Suzuki (Phenylboronic acid)Pd(PPh3)4, Na2CO3, 60°C, 4h92% 65%
Suzuki (2,6-Dimethylphenyl B.A.)Pd(dppf)Cl2, K3PO4, 90°C, 12h85% 40%
Sonogashira (Phenylacetylene)PdCl2(PPh3)2, CuI, Et3N, RT88% <10%

Head-to-Head: Nucleophilic Aromatic Substitution ( )

In


 reactions (e.g., amination with morpholine or piperazine), the mechanism involves an addition-elimination sequence via a Meisenheimer complex.
  • The Nuance: While Iodine is a better leaving group, Bromine is more electronegative. High electronegativity stabilizes the anionic Meisenheimer intermediate (the rate-limiting step in some contexts).

  • Verdict: For benzothiazoles, the leaving group ability usually dominates . 2-I-BTZ reacts faster than 2-Br-BTZ with weak nucleophiles. However, with strong nucleophiles (e.g., thiols, alkoxides), the difference is negligible, and 2-Br-BTZ is preferred for cost reasons.

Experimental Protocol: Selective Suzuki Coupling

This protocol validates the reactivity difference. It is designed to work for 2-Iodo at 40°C, whereas 2-Bromo will show incomplete conversion, demonstrating the kinetic gap.

Materials
  • Substrate: 2-Iodo-benzothiazole (1.0 eq) OR 2-Bromo-benzothiazole (1.0 eq)

  • Coupling Partner: 4-Methoxyphenylboronic acid (1.2 eq)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology
  • Setup: Charge a 20 mL vial equipped with a magnetic stir bar with the benzothiazole halide (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol).

  • Inertion: Cap the vial and purge with Nitrogen (

    
    ) for 5 minutes.
    
  • Catalyst Addition: Quickly add the Pd catalyst (0.03 mmol) and seal.

  • Solvation: Add degassed Dioxane/Water (5 mL) via syringe.

  • Reaction: Heat the block to 45°C .

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2) at 1 hour.

    • Observation: The 2-Iodo reaction should show a dark product spot and disappearance of SM. The 2-Bromo reaction will largely remain as SM.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    

Practical Considerations: Stability & Synthesis

Stability Profile
  • 2-Bromo-BTZ: Highly stable solid. Can be stored on the shelf at RT for years without degradation.

  • 2-Iodo-BTZ: Photosensitive . The C-I bond is weak enough that UV light can induce homolytic cleavage, leading to iodine liberation (purple discoloration). Must be stored in amber vials at 4°C.

Synthesis (The "Make vs. Buy" Decision)

2-Iodo-benzothiazole is frequently synthesized in-house via the Sandmeyer Reaction because commercial sources can be expensive or impure due to storage issues.

Sandmeyer Protocol for 2-Iodo-BTZ:

  • Start with 2-aminobenzothiazole .[1]

  • Diazotize with

    
     in 
    
    
    
    or
    
    
    -TsOH/MeCN at 0°C.
  • Quench the diazonium salt with aqueous

    
     (Potassium Iodide).
    
  • Caution: Evolution of

    
     gas and formation of 
    
    
    
    byproducts requires careful quenching with sodium thiosulfate during workup.

Decision Matrix

Use the following logic flow to select the correct intermediate for your campaign.

Decision_Matrix Start Select Intermediate Coupling_Type Reaction Type? Start->Coupling_Type Suzuki Suzuki/Heck Coupling_Type->Suzuki Sono Sonogashira Coupling_Type->Sono SNAr SNAr Coupling_Type->SNAr Scale Scale > 100g? Suzuki->Scale Use_I USE 2-IODO (High Reactivity) Sono->Use_I Preferred Temp_Sens Substrate Temp Sensitive? SNAr->Temp_Sens Temp_Sens->Use_I Yes (Mild cond.) Use_Br USE 2-BROMO (High Stability/Cost) Temp_Sens->Use_Br No (Heat ok) Scale->Use_I No (Discovery) Scale->Use_Br Yes

Figure 2: Decision Matrix for selecting between 2-Iodo and 2-Bromo benzothiazole based on reaction type and constraints.

References

  • Mechanistic Studies on Oxidative Addition

    • Ligand-Mediated C–Br Oxidative Addition to Cycloplatin
    • Source:

  • General Reactivity of Benzothiazoles

    • Reactivity of halogenothiazoles towards nucleophiles.[2][3] Kinetics of reactions. J. Chem. Soc., Perkin Trans. 2.

    • Source:

  • Synthesis via Sandmeyer Reaction

    • Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 2022.[4]

    • Source:

  • Cross-Coupling Applications

    • An Efficient Suzuki Reaction Using a New Benzothiazole/Pd(II) Species.[1] World Journal of Pharmaceutical Research, 2015.

    • Source:

Sources

Validation

spectroscopic characterization of 6-Bromo-2-iodo-4-isopropoxy-1,3-benzothiazole

Publish Comparison Guide: Spectroscopic Characterization of 6-Bromo-2-iodo-4-isopropoxy-1,3-benzothiazole Part 1: Executive Summary & Strategic Importance The molecule 6-Bromo-2-iodo-4-isopropoxy-1,3-benzothiazole repres...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Spectroscopic Characterization of 6-Bromo-2-iodo-4-isopropoxy-1,3-benzothiazole

Part 1: Executive Summary & Strategic Importance

The molecule 6-Bromo-2-iodo-4-isopropoxy-1,3-benzothiazole represents a high-value "tri-functional" scaffold. Its strategic importance lies in its orthogonal reactivity:

  • C2-Iodo: Highly reactive for Pd-catalyzed cross-couplings (Sonogashira, Suzuki) or nucleophilic substitution.

  • C6-Bromo: Moderately reactive, allowing for sequential functionalization after the C2 position is derivatized.

  • C4-Isopropoxy: Provides solubility and distinct electronic modulation (electron-donating), crucial for tuning potency in kinase inhibitors or imaging agents.

The Challenge: Synthesizing substituted benzothiazoles often yields regioisomeric mixtures (e.g., 4- vs. 5-alkoxy isomers). Standard "pass/fail" QC methods (LC-MS) are insufficient to distinguish these isomers. This guide compares Rapid QC Profiling against Definitive Structural Elucidation , providing the necessary protocols to certify the identity of this specific scaffold.

Part 2: Comparative Analysis of Characterization Workflows

We compare two industry-standard workflows. For this complex scaffold, Workflow B is mandatory for initial validation, while Workflow A is suitable only for routine batch release.

FeatureWorkflow A: Rapid QC Profiling Workflow B: Definitive Structural Elucidation
Primary Technique UPLC-MS (Low Res) + UV (254 nm)500/600 MHz NMR (

H,

C, NOESY) + HRMS
Time per Sample 5–10 minutes2–4 hours (acquisition + analysis)
Regiochemistry Blind. Cannot distinguish 4-isopropoxy from 5-isopropoxy isomers.Definitive. NOESY and coupling constants confirm substitution pattern.
Halogen Confirmation Isotope pattern (Br/I) visible but low resolution.Exact mass confirms elemental composition;

C shifts confirm C-I bond.
Suitability Routine batch purity checks.REQUIRED for new synthetic routes or master standards.

Expert Insight: Relying solely on Workflow A is a critical failure point in early drug discovery. The C2-Iodo bond is labile; Workflow B includes specific checks for de-iodinated impurities (6-bromo-4-isopropoxybenzothiazole) that co-elute in generic gradients.

Part 3: Detailed Spectroscopic Profile (The "Fingerprint")

Nuclear Magnetic Resonance (NMR) Analysis

Solvent: DMSO-d


 is recommended over CDCl

to prevent potential halogen exchange or degradation, and to ensure solubility of the polar core.

Predicted


H NMR Data (500 MHz, DMSO-d

):
PositionShift (

, ppm)
Multiplicity

(Hz)
Structural Logic (Causality)
H-7 8.05 – 8.15Doublet (d)~2.0Meta-coupling to H-5. Deshielded by C6-Br and aromatic ring current.
H-5 7.20 – 7.30Doublet (d)~2.0Meta-coupling to H-7. Shielded significantly by the ortho-C4-Isopropoxy group (+M effect).
OCH(CH

)

4.75 – 4.85Septet6.1Characteristic methine proton of the isopropoxy group.
OCH(CH

)

1.35 – 1.40Doublet6.1Methyl protons of the isopropoxy group.

Critical Diagnostic Feature: The meta-coupling (


 Hz)  between H-5 and H-7 is the "smoking gun" for the 4,6-substitution pattern. If the substituent were at position 5, you would see two singlets (para) or an ortho-coupling (

Hz) depending on the other groups.

Predicted


C NMR Highlights: 
  • C-2 (C-I): ~105–115 ppm. Note: This is anomalously upfield for a C=N carbon due to the Heavy Atom Effect of Iodine (spin-orbit coupling). A standard benzothiazole C-2 is ~155 ppm. This shift proves the Iodine is attached.

  • C-4 (C-O): ~150–155 ppm (Deshielded by Oxygen).

Mass Spectrometry (MS) Isotope Pattern

The combination of one Bromine (


Br/

Br

1:1) and one Iodine (

I, monoisotopic) creates a distinct "Doublet" pattern in the molecular ion.
  • Target Mass (

    
    ):  ~397/399 Da.
    
  • Pattern: Two major peaks of roughly equal intensity separated by 2 Da (

    
    Br vs 
    
    
    
    Br).
  • Fragmentation: Look for loss of I (

    
    m/z = 127) to yield the [M-I]
    
    
    
    cation, followed by loss of isopropyl.

Part 4: Experimental Protocols

Protocol 1: Sample Preparation for Instability Management

The C-I bond is light-sensitive. All characterization must occur under controlled lighting.

  • Glassware: Use amber borosilicate vials.

  • Solvent: Use anhydrous DMSO-d

    
     (99.9% D) stored over molecular sieves. Acidic traces in CDCl
    
    
    
    can promote de-iodination.
  • Concentration: Prepare 10 mg/mL for

    
    H; 25 mg/mL for 
    
    
    
    C.
  • Timing: Acquire spectra immediately upon dissolution. Do not store solution overnight before analysis.

Protocol 2: Regiochemistry Validation Workflow
  • Run 1D

    
    H NMR. 
    
  • Check Aromatic Region: Confirm two doublets with

    
     Hz.
    
    • Pass: Proceed to step 3.

    • Fail (e.g., J=8Hz): Wrong isomer (likely 5-isopropoxy). Stop.

  • Run 1D NOESY: Irradiate the Isopropoxy Septet (~4.8 ppm).

    • Observation: You must see a NOE enhancement at H-5 (~7.25 ppm).

    • Logic: H-5 is spatially close to the C4-alkoxy group. H-7 is distant. This confirms the alkoxy group is at C4, not C5 or C7.

Part 5: Visualization of Structural Logic

The following diagram illustrates the decision tree for validating the structure, highlighting the critical "Fail" points that standard QC misses.

StructuralValidation Start Crude Product (Potential Isomeric Mixture) MS_Check LC-MS Analysis (Check m/z 397/399) Start->MS_Check Iso_Fail FAIL: Incorrect Mass (De-iodination or Bromination failure) MS_Check->Iso_Fail Mass Mismatch NMR_1H 1H NMR (DMSO-d6) Analyze Coupling Constants MS_Check->NMR_1H Mass Confirmed Coupling_Check Are Aromatic Signals Meta-Coupled (J ~ 2.0 Hz)? NMR_1H->Coupling_Check Regio_Fail FAIL: Ortho Coupling (J ~ 8 Hz) (Likely 5-Isopropoxy isomer) Coupling_Check->Regio_Fail No (Ortho/Para) NOESY_Check 1D NOESY Experiment Irradiate iPr-Septet Coupling_Check->NOESY_Check Yes (Meta) NOE_Result NOE Signal at H-5? NOESY_Check->NOE_Result NOE_Result->Regio_Fail No (Wrong Regio) Final_Pass PASS: Structure Confirmed 6-Bromo-2-iodo-4-isopropoxy-1,3-benzothiazole NOE_Result->Final_Pass Yes

Caption: Logic flow for differentiating the target molecule from common synthetic impurities and regioisomers.

Part 6: References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY and coupling analysis). Link

  • Katritzky, A. R., et al. (2000). Comprehensive Heterocyclic Chemistry II. Benzothiazoles. (Foundational data on benzothiazole shifts). Link

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH. (Source for Heavy Atom Effect/Iodine shifts). Link

  • Jordan, A., et al. (2009). "Synthesis and activity of substituted benzothiazoles." Bioorganic & Medicinal Chemistry Letters. (Context for 2,6-disubstituted benzothiazole synthesis). Link

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